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molecular formula C40H34O4 B3048133 3-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]-1,5-diphenylpentane-1,5-dione CAS No. 15775-87-8

3-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]-1,5-diphenylpentane-1,5-dione

Cat. No. B3048133
M. Wt: 578.7 g/mol
InChI Key: JKCHWZHCGSLJSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04898923

Procedure details

4,4'-(1,4-Phenylene)bis(2,6-diphenylpyrylium) bis(tetrafluoroborate) was prepared as follows: To a solution of terephthaldehyde (0.40 mol) and acetophenone (2.4 mol) in ethanol (1.2L) was added a solution of potassium hydroxide (0.50 mol) in water (100mL). The solution was heated at reflux for 24 hours. The product, 1,4-bis(1,5-dioxo-1,5-diphenylpentan-3-yl)benzene, was collected by filtration, washed with ethanol (1L), and dried. Fluoboric acid (0.11 mol) was added over a 30 minute period to a solution of triphenylmethanol (0.11 mol) in acetic anhydride (500 mL). Stirring was continued for 2 hours after addition was complete, then 1,4-bis(1,5-dioxo-1,5-diphenylpentan-3-yl)benzene (0.05 mol) was added and the mixture heated at reflux for 1 hour. The reaction mixture was cooled to room temperature, filtered, and the collected bis(pyrylium) salt was washed with acetone (250 mL) and dried at 50° C. at reduced pressure overnight.
Quantity
0.4 mol
Type
reactant
Reaction Step One
Quantity
2.4 mol
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.11 mol
Type
reactant
Reaction Step Two
Quantity
0.11 mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
0.05 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6](C=O)=[CH:5][CH:4]=[C:3]([CH:9]=[O:10])[CH:2]=1.[C:11]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)(=[O:13])[CH3:12].[OH-].[K+].[H+].[B-:23]([F:27])([F:26])([F:25])[F:24].C1(C(C2C=CC=CC=2)(C2C=CC=CC=2)O)C=CC=CC=1.O=[C:49]([C:86]1[CH:91]=[CH:90][CH:89]=[CH:88][CH:87]=1)[CH2:50][CH:51]([C:61]1[CH:66]=[CH:65][C:64]([CH:67](CC(C2C=CC=CC=2)=O)[CH2:68][C:69]([C:71]2[CH:76]=[CH:75][CH:74]=[CH:73][CH:72]=2)=O)=[CH:63][CH:62]=1)[CH2:52]C(=O)C1C=CC=CC=1>C(O)C.O.C(OC(=O)C)(=O)C>[F:24][B-:23]([F:27])([F:26])[F:25].[F:24][B-:23]([F:27])([F:26])[F:25].[C:61]1([C:51]2[CH:50]=[C:49]([C:86]3[CH:87]=[CH:88][CH:89]=[CH:90][CH:91]=3)[O+:10]=[C:9]([C:3]3[CH:2]=[CH:1][CH:6]=[CH:5][CH:4]=3)[CH:52]=2)[CH:62]=[CH:63][C:64]([C:67]2[CH:68]=[C:69]([C:71]3[CH:76]=[CH:75][CH:74]=[CH:73][CH:72]=3)[O+:13]=[C:11]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[CH:12]=2)=[CH:65][CH:66]=1 |f:2.3,4.5,11.12.13|

Inputs

Step One
Name
Quantity
0.4 mol
Type
reactant
Smiles
C1=CC(=CC=C1C=O)C=O
Name
Quantity
2.4 mol
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Name
Quantity
0.5 mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1.2 L
Type
solvent
Smiles
C(C)O
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.11 mol
Type
reactant
Smiles
[H+].[B-](F)(F)(F)F
Name
Quantity
0.11 mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(O)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0.05 mol
Type
reactant
Smiles
O=C(CC(CC(C1=CC=CC=C1)=O)C1=CC=C(C=C1)C(CC(=O)C1=CC=CC=C1)CC(=O)C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The product, 1,4-bis(1,5-dioxo-1,5-diphenylpentan-3-yl)benzene, was collected by filtration
WASH
Type
WASH
Details
washed with ethanol (1L)
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
after addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the collected bis(pyrylium) salt was washed with acetone (250 mL)
CUSTOM
Type
CUSTOM
Details
dried at 50° C. at reduced pressure overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
F[B-](F)(F)F.F[B-](F)(F)F.C1(=CC=C(C=C1)C1=CC(=[O+]C(=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC(=[O+]C(=C1)C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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